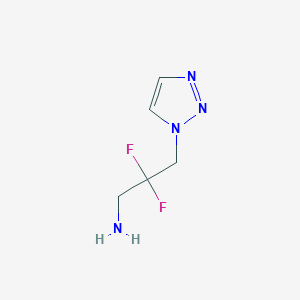
2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine is a fluorinated organic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the triazole ring contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine typically involves the reaction of a suitable precursor with a fluorinating agent and a triazole derivative. One common method includes the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide to form the triazole ring, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with azides.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar triazole structure.
Voriconazole: Another antifungal with a triazole ring, used for serious fungal infections.
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: A compound with similar fluorinated and triazole features.
Uniqueness
2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine is unique due to the specific positioning of the fluorine atoms and the triazole ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H8F2N4 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
2,2-difluoro-3-(triazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C5H8F2N4/c6-5(7,3-8)4-11-2-1-9-10-11/h1-2H,3-4,8H2 |
Clé InChI |
MXLCRSNYTVCTEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






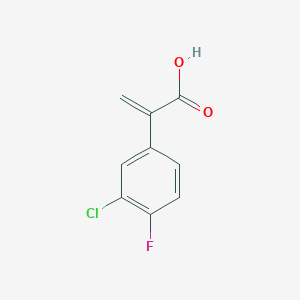
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

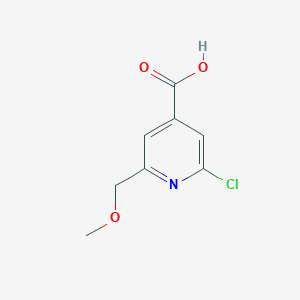

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

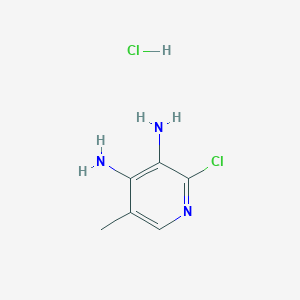
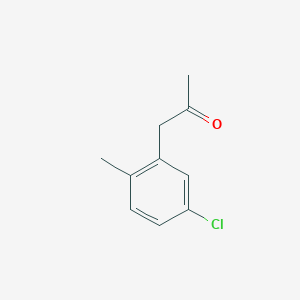
![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)
